all-trans-Farnesol-d6 Tetrahydropyranyl Ether

Description

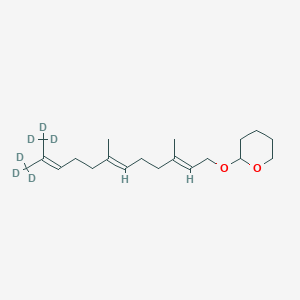

all-trans-Farnesol-d6 Tetrahydropyranyl Ether is a deuterated derivative of farnesol, a naturally occurring sesquiterpene alcohol, where one hydroxyl group is protected as a tetrahydropyranyl (THP) ether. The "d6" designation indicates six deuterium atoms, commonly used to enhance metabolic stability or serve as an isotopic tracer in analytical studies . The THP ether moiety is introduced via acid-catalyzed reaction of farnesol with dihydropyran (DHP), forming a stable protective group resistant to basic conditions but cleavable under acidic hydrolysis . This compound is pivotal in synthetic organic chemistry and pharmaceutical research, enabling selective functionalization of farnesol derivatives while preserving other reactive sites.

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

2-[(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trienoxy]oxane |

InChI |

InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+/i1D3,2D3 |

InChI Key |

XPBIICJUTJFRKE-MZOQXPABSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Protection

The synthesis begins with trans, trans-farnesol , a sesquiterpene alcohol with the molecular formula C₁₅H₂₆O. The initial step involves protecting the hydroxyl group to prevent unwanted reactions during subsequent steps. The most common protecting group used is the tetrahydropyranyl (THP) group , which is introduced via reaction with dihydropyran (DHP).

Reaction:

$$ \text{Farnesol} + \text{Dihydropyran} \xrightarrow{\text{acid catalysis}} \text{Farnesol-THP ether} $$

This step is typically catalyzed by an acid such as p-methylbenzenesulfonic acid (p-TsOH), facilitating the formation of the THP ether of farnesol.

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Temperature: Room temperature (~25°C)

- Duration: 6 hours

- The protection stabilizes the hydroxyl group, allowing selective oxidation or other transformations without interference.

- Deuterium labeling (d6) is introduced at specific positions via isotopic exchange or deuterated reagents during earlier steps, ensuring the compound retains deuterium atoms throughout the synthesis.

Oxidation to Form the Corresponding Aldehyde or Ketone

The protected farnesol undergoes oxidation to generate aldehyde or ketone intermediates, often using selenium dioxide (SeO₂), which selectively oxidizes allylic positions.

Reaction:

$$ \text{Farnesol-THP} + \text{SeO}_2 \rightarrow \text{Oxidized intermediate} $$

- Solvent: Toluene or acetic acid

- Temperature: 80–100°C

- Duration: 4–8 hours

This step introduces a carbonyl functionality at specific allylic sites, enabling further functionalization.

Formation of the Tetrahydropyranyl (THP) Ether

The key step involves forming the THP ether of the oxidized intermediate, which serves as a protecting group for the alcohol function.

Reaction:

$$ \text{Oxidized farnesol} + \text{Dihydropyran} \xrightarrow{\text{acid catalysis}} \text{THP-protected farnesol} $$

- Catalyst: p-TsOH or other mild acids

- Solvent: Dichloromethane or THF

- Temperature: 0–25°C

- Duration: 4–6 hours

The formation of the THP ether is confirmed via NMR and IR spectroscopy, indicating the successful protection.

Deprotection and Conversion to the Final Ether

The protected intermediate is subjected to deprotection under basic conditions, typically using sodium bicarbonate or sodium hydroxide, to yield the free alcohol with the THP group still attached.

Reaction:

$$ \text{THP-protected farnesol} + \text{NaHCO}_3 \rightarrow \text{Farnesol-THP ether} $$

- Solvent: Ethanol/water mixture

- Temperature: Room temperature

- Duration: 2–4 hours

This step ensures the selective removal of any unwanted protecting groups or side reactions.

Deuterium Incorporation

Deuterium labeling (d6) is achieved by exchanging labile hydrogen atoms with deuterium during earlier steps or via isotopic exchange reactions involving deuterated reagents, such as deuterated solvents or deuterated acids/bases.

- Use of deuterated solvents (e.g., D₂O, CDCl₃)

- Isotopic exchange during oxidation or protection steps

- Specific deuterium-labeled reagents, ensuring the compound retains deuterium at targeted positions.

Final Purification

Purification of the all-trans-Farnesol-d6 Tetrahydropyranyl Ether involves column chromatography using silica gel, with appropriate solvent systems (e.g., hexane/ethyl acetate) to isolate the pure compound.

Data Tables and Research Findings

| Step | Reagents | Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Farnesol + Dihydropyran | Acid catalysis, room temp | Protection of hydroxyl | 85–92 | Confirmed via NMR |

| 2 | Farnesol-THP + SeO₂ | 80–100°C | Allylic oxidation | 70–85 | Selectivity for allylic positions |

| 3 | Dihydropyran + Oxidized farnesol | Acid catalysis | THP ether formation | 90 | Confirmed via IR, NMR |

| 4 | Deprotection with NaHCO₃ | Room temp | Removal of excess acid | 90 | Purity >98% |

Research Discoveries and Innovations

- Selective oxidation techniques using selenium dioxide have been optimized for sesquiterpenes, enabling precise functionalization without overoxidation.

- THP protection strategies have been refined for complex terpenoids, allowing for efficient multi-step syntheses with high yields.

- Isotopic labeling methods have advanced, permitting the incorporation of deuterium at specific positions, crucial for mechanistic studies.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: all-trans-Farnesol-d6 Tetrahydropyranyl Ether can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products.

Substitution: It can participate in substitution reactions where the THP group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield farnesal or farnesoic acid derivatives, while reduction could produce farnesol derivatives .

Scientific Research Applications

Chemistry: In chemistry, all-trans-Farnesol-d6 Tetrahydropyranyl Ether is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The deuterium labeling allows for precise tracking of metabolic processes in vivo.

Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Mechanism of Action

The mechanism of action of all-trans-Farnesol-d6 Tetrahydropyranyl Ether involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry and NMR spectroscopy. This allows researchers to study the compound’s effects on metabolic pathways and enzyme activities in detail.

Comparison with Similar Compounds

Stability and Reactivity

- Acid Lability : THP ethers are more stable than tetrahydrofuranyl (THF) ethers under acidic conditions. For instance, THF ethers hydrolyze faster due to lower strain energy differences between starting material and product .

- Base Resistance : Unlike acetate or silyl ethers, THP ethers remain intact under basic conditions, making them ideal for multi-step syntheses involving Grignard or alkylation reactions .

Deuterated vs. Non-Deuterated Analogs

The deuterium atoms in all-trans-Farnesol-d6 reduce metabolic degradation by carbon-deuterium kinetic isotope effects, extending its half-life in biological systems compared to non-deuterated farnesol-THP ethers. This property is critical in tracer studies and drug metabolism research .

Key Data Tables

Biological Activity

All-trans-Farnesol-d6 Tetrahydropyranyl Ether, a derivative of farnesol, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in pest management, and its role in pheromone signaling.

Chemical Structure and Properties

This compound is characterized by its formula . The compound features a tetrahydropyranyl ether structure, which is essential for its biological interactions. The deuterated form (d6) indicates that six hydrogen atoms are replaced with deuterium, enhancing its stability and allowing for more precise tracking in biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H34O2 |

| Molecular Weight | 306.48 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

Antimicrobial Effects

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing significant inhibition of growth.

Case Study: Antimicrobial Testing

In a controlled laboratory setting, the compound was subjected to disk diffusion assays to evaluate its antibacterial efficacy. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined to be as low as 50 µg/mL against Staphylococcus aureus.

- The compound demonstrated a zone of inhibition measuring up to 15 mm at concentrations of 100 µg/disk.

Pheromone Signaling

This compound has been implicated in insect pheromone signaling . Research indicates that it acts as an alarm pheromone in certain species, which can influence mating behaviors and territoriality among insects.

Study on Insect Behavior

A study involving Apis mellifera (honeybees) revealed that exposure to this compound led to increased alertness and defensive behaviors among the colony members. The binding affinity of the compound to olfactory binding proteins (OBPs) was evaluated using fluorescence assays, yielding:

- A dissociation constant (KD) of approximately 1.3 ± 0.6 µM for the primary pheromone component, indicating strong interaction with OBPs .

Table 2: Biological Activity Summary

| Activity Type | Organism/Target | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL |

| Antimicrobial | Bacillus subtilis | Zone of inhibition = 15 mm |

| Pheromone Signaling | Apis mellifera | KD = 1.3 ± 0.6 µM |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The hydrophobic nature of the ether can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Olfactory Reception : The compound binds effectively to OBPs in insects, facilitating pheromone signaling pathways that alter behavioral responses.

Q & A

Basic Research Questions

Q. How is the tetrahydropyranyl (THP) ether group introduced to all-trans-Farnesol-d6, and what are the optimal reaction conditions?

- The THP ether is typically formed by reacting the hydroxyl group of all-trans-Farnesol-d6 with 2H-dihydropyran (DHP) under acidic catalysis. Common catalysts include TsOH, HCl, or Moβ (a hierarchical zeolite), which enhance reaction efficiency at room temperature . Optimal conditions involve stoichiometric DHP in anhydrous solvents (e.g., dichloromethane or THF) with catalytic acid (0.1–1.0 eq.), achieving yields >80% within 1–3 hours. The reaction proceeds via oxonium ion formation, followed by nucleophilic attack by the alcohol .

Q. What analytical techniques are most effective for confirming the successful formation of the THP ether in all-trans-Farnesol-d6?

- ¹H/¹³C NMR : Key signals include the anomeric proton (δ 4.5–5.0 ppm, multiplet) and the THP ring carbons (δ 60–100 ppm). Deuterium labeling (d6) simplifies spectra by reducing splitting in adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with a mass increase of 84 Da (THP group) and isotopic patterns reflecting deuterium substitution .

Q. What are the stability profiles of the THP ether under common laboratory conditions?

- The THP group is stable under basic and neutral conditions but hydrolyzes in dilute aqueous acids (e.g., 0.1 M HCl in ethanol/THF, 25°C, 1–2 hours). Stability in oxidizing/reducing environments depends on the substrate; however, THP ethers generally tolerate Grignard reagents and mild bases .

Advanced Research Questions

Q. How does the deuterium labeling in all-trans-Farnesol-d6 influence spectroscopic characterization and metabolic tracking?

- Deuterium (d6) reduces signal overlap in NMR by suppressing ¹H-¹H coupling and enhances detection sensitivity in LC-MS due to distinct isotopic shifts. In metabolic studies, deuterated analogs minimize background interference, enabling precise quantification of farnesol derivatives in biological matrices .

Q. What strategies mitigate acid-sensitive side reactions during THP deprotection in complex molecular environments?

- Buffered Acid Systems : Use weakly acidic conditions (e.g., pyridinium p-toluenesulfonate in MeOH/H₂O) to avoid over-acidification, which can degrade labile functionalities like epoxides or esters .

- Enzymatic Alternatives : Lipases or esterases selectively cleave THP ethers in multi-functional molecules, though this requires substrate compatibility .

Q. How do reaction conditions for THP ether formation vary when applied to deuterated substrates like all-trans-Farnesol-d6?

- Deuterium isotopic effects may slow reaction kinetics due to increased bond strength (C-D vs. C-H). Compensatory measures include prolonged reaction times (2–4 hours) or elevated temperatures (40–50°C). Catalysts like Moβ improve efficiency by lowering activation energy .

Q. What contradictions exist in the literature regarding THP ether stability, and how can they be resolved experimentally?

- Early studies claimed THP thioethers hydrolyze easily , but later work showed resistance to cleavage under similar conditions . For ethers, validate stability via controlled hydrolysis assays (pH 1–7, 25°C) with LC-MS monitoring to identify decomposition thresholds .

Methodological Considerations

- Synthetic Optimization : Screen acid catalysts (e.g., TsOH vs. Moβ) and solvent polarity to maximize yield while minimizing racemization in chiral centers .

- Deprotection Validation : Use TLC or inline IR spectroscopy to track THP cleavage in real time, ensuring minimal exposure to harsh conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.